(2-Hydroxy-3-methoxyphenyl)boronic acid
Overview
Description
“(2-Hydroxy-3-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C7H9BO4 and a molecular weight of 167.96 . It is used in drug research and development in oncology, including leukemia, breast cancer, and lung tumors .
Synthesis Analysis
The synthesis of boronic acids and their esters, such as “(2-Hydroxy-3-methoxyphenyl)boronic acid”, is often achieved through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The InChI code for “(2-Hydroxy-3-methoxyphenyl)boronic acid” is 1S/C7H9BO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9-11H,1H3
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Chemical Reactions Analysis
Boronic acids, including “(2-Hydroxy-3-methoxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex . The success of these reactions is due to the mild and functional group tolerant reaction conditions, along with the relative stability and easy preparation of the organoboron reagent .
Physical And Chemical Properties Analysis
“(2-Hydroxy-3-methoxyphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .
Scientific Research Applications
Formation of Tetraarylpentaborates : The reaction of (4-methoxyphenyl)boronic acid, a derivative of (2-Hydroxy-3-methoxyphenyl)boronic acid, with aryloxorhodium complexes leads to the formation of cationic rhodium complexes with new tetraarylpentaborates. These complexes have been characterized and found to undergo hydrolysis smoothly (Nishihara, Nara, & Osakada, 2002).
Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid have been studied for their fluorescence quenching properties in alcohols of varying viscosities. These studies provide insights into the photophysical behavior of these compounds and their potential applications in chemical sensing and analysis (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Photophysical Properties Analysis : Research into the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) has shown significant insights into its solvatochromic shift and quantum chemical methods. The studies have helped in understanding the dipole moments and spectral variations in different solvents, which is crucial for applications in photophysical and chemical sensing technologies (Muddapur, Melavanki, Patil, Nagaraja, & Patil, 2016).
Holographic Analysis in Hydrogels : Boronic acids like 3-acrylamide phenyl boronic acid (3-APB) have been incorporated into hydrogels for the creation of responsive and reversible holographic sensors for L-lactate. This application demonstrates the potential of boronic acids in the development of advanced sensor technologies (Sartain, Yang, & Lowe, 2008).
Use in Macrocyclic Chemistry : Boronic esters derived from various aryl boronic acids, including 3-methoxyphenyl boronic acid, have been explored for their applications in macrocyclic chemistry. This research offers new perspectives on the use of boronic esters in the synthesis of complex molecular structures (Fárfan et al., 1999).
Safety And Hazards
Future Directions
The use of boronic acids, including “(2-Hydroxy-3-methoxyphenyl)boronic acid”, in Suzuki–Miyaura cross-coupling reactions is a well-established and widely applied method in organic synthesis . Future research may focus on developing new protocols for the functionalizing deboronation of alkyl boronic esters , as well as exploring other potential applications of boronic acids in drug research and development .
properties
IUPAC Name |
(2-hydroxy-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZWLYIOSFCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595157 | |
Record name | (2-Hydroxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-3-methoxyphenyl)boronic acid | |
CAS RN |
259209-17-1 | |
Record name | B-(2-Hydroxy-3-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259209-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Hydroxy-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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